Cas no 869211-54-1 (Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-)
869211-54-1 structure
Product Name:Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
CAS-nummer:869211-54-1
MF:C42H43NO2
MW:593.796331644058
CID:1863942
Update Time:2025-01-10
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
- Benzenamine, 4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
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- Inchi: 1S/C42H43NO2/c1-3-5-32-44-41-28-20-36(21-29-41)14-12-34-16-24-39(25-17-34)43(38-10-8-7-9-11-38)40-26-18-35(19-27-40)13-15-37-22-30-42(31-23-37)45-33-6-4-2/h7-31H,3-6,32-33H2,1-2H3
- InChI-sleutel: HHNWDDKDOGMGFT-UHFFFAOYSA-N
- LACHT: C1(N(C2=CC=C(C=CC3=CC=C(OCCCC)C=C3)C=C2)C2=CC=CC=C2)=CC=C(C=CC2=CC=C(OCCCC)C=C2)C=C1
Experimentele eigenschappen
- Dichtheid: 1.111±0.06 g/cm3(Predicted)
- Smeltpunt: 148-152 °C
- Kookpunt: 746.9±49.0 °C(Predicted)
- pka: -2.75±0.60(Predicted)
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Gerelateerde literatuur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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